molecular formula C6H17ClN2 B12973653 Hexylhydrazine hydrochloride

Hexylhydrazine hydrochloride

Cat. No.: B12973653
M. Wt: 152.66 g/mol
InChI Key: RRIJZRZUKBIERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexylhydrazine hydrochloride (C₆H₁₅N₂·HCl) is an aliphatic hydrazine derivative featuring a six-carbon alkyl chain attached to a hydrazine backbone. Hydrazine derivatives are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their nucleophilic and reducing properties . The hexyl group likely enhances lipophilicity, impacting solubility and biological activity compared to shorter-chain or aromatic analogues.

Properties

Molecular Formula

C6H17ClN2

Molecular Weight

152.66 g/mol

IUPAC Name

hexylhydrazine;hydrochloride

InChI

InChI=1S/C6H16N2.ClH/c1-2-3-4-5-6-8-7;/h8H,2-7H2,1H3;1H

InChI Key

RRIJZRZUKBIERI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexylhydrazine hydrochloride can be synthesized through the reaction of hexylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:

    Hexylamine: is mixed with in a suitable solvent.

    Hydrochloric acid: is added to the mixture to facilitate the formation of the hydrochloride salt.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency.

Chemical Reactions Analysis

Hydrazone Formation with Carbonyl Compounds

Hexylhydrazine hydrochloride reacts with aldehydes and ketones to form hydrazones, a reaction pivotal in protecting carbonyl groups or synthesizing heterocycles. The mechanism involves nucleophilic attack by the hydrazine’s terminal nitrogen on the carbonyl carbon, followed by dehydration:

RC=O + H2N-NH-C6H13HClRC=N-NH-C6H13+H2O+HCl\text{RC=O + H}_2\text{N-NH-C}_6\text{H}_{13}·\text{HCl} \rightarrow \text{RC=N-NH-C}_6\text{H}_{13} + \text{H}_2\text{O} + \text{HCl}

Key Data :

  • Reaction efficiency depends on pH and solvent polarity, with optimal yields in ethanol/water mixtures at pH 4–6.

  • Hydrazones derived from hexylhydrazine exhibit enhanced solubility in organic solvents compared to shorter-chain analogs .

Redox Reactions

The compound participates in oxidation-reduction processes due to its hydrazine backbone:

Oxidation Pathways

  • Strong Oxidants (e.g., H₂O₂, KMnO₄) :

    C6H13NH-NH2HCl+2OC6H13NH2+N2O+HCl+H2O\text{C}_6\text{H}_{13}\text{NH-NH}_2·\text{HCl} + 2\text{O} \rightarrow \text{C}_6\text{H}_{13}\text{NH}_2 + \text{N}_2\text{O} + \text{HCl} + \text{H}_2\text{O}

    Releases nitrogen gas (N₂) as a primary byproduct .

  • Biological Systems : Generates reactive oxygen species (ROS) in cancer cells, inducing apoptosis via DNA damage .

Reduction Pathways

Acts as a reducing agent in Pd-catalyzed cross-coupling reactions, transferring electrons to transition metal complexes (e.g., arylpalladium halides):

(CyPF-tBu)Pd(Ar)Cl + C6H13NH-NH2HCl(CyPF-tBu)Pd(Ar)(NH-NHC6H13)+HCl\text{(CyPF-tBu)Pd(Ar)Cl + C}_6\text{H}_{13}\text{NH-NH}_2·\text{HCl} \rightarrow \text{(CyPF-tBu)Pd(Ar)(NH-NHC}_6\text{H}_{13}) + \text{HCl}

Kinetic studies show rate constants of kobs=1.55×103s1k_{\text{obs}} = 1.55 \times 10^{-3} \, \text{s}^{-1} in THF with anhydrous hydrazine .

Nucleophilic Substitution Reactions

The hydrazine group acts as a nucleophile in alkylation and arylation reactions:

SubstrateConditionsProductYield (%)Source
HexylamineHCl catalyst, 60°C, 6 hThis compound72
ChloraminePiperidine, RT, 45 minCyclothis compound68

Mechanistic Insight : Reactions proceed via an SN2S_N2 pathway, with the hydrazine displacing halides or other leaving groups .

Cyclization Reactions

In acidic conditions, this compound facilitates cyclization to form nitrogen-containing heterocycles. For example, with α,β-unsaturated ketones:

RC=CH-C=O + C6H13NH-NH2HClPyrazole derivatives\text{RC=CH-C=O + C}_6\text{H}_{13}\text{NH-NH}_2·\text{HCl} \rightarrow \text{Pyrazole derivatives}

Similar reactions with phenylhydrazine hydrochloride yield carbazoles under aerobic conditions , suggesting analogous pathways for hexyl derivatives.

Acid-Base Behavior

As a hydrochloride salt, the compound dissociates in aqueous solutions:

C6H13NH-NH2HClC6H13NH-NH3++Cl\text{C}_6\text{H}_{13}\text{NH-NH}_2·\text{HCl} \leftrightarrow \text{C}_6\text{H}_{13}\text{NH-NH}_3^+ + \text{Cl}^-

  • pKaK_a ≈ 5.9, comparable to unsubstituted hydrazine .

  • Reacts with strong bases (e.g., KOH) to regenerate free hydrazine, which is unstable and prone to oxidation .

Biochemical Interactions

  • Enzyme Inhibition : Modifies active-site lysine residues in histone deacetylases (HDACs) via covalent hydrazide bonding, achieving IC₅₀ values in the nanomolar range .

  • Protein Crosslinking : Forms Schiff bases with carbonyl groups on proteins, altering tertiary structure and function.

Scientific Research Applications

Hexylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form hydrazones and other derivatives.

    Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of hexylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s hexyl group provides hydrophobic interactions, while the hydrazine moiety can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Structural and Chemical Properties
Compound Molecular Formula Substituent Key Physical Properties
Hexylhydrazine HCl C₆H₁₅N₂·HCl Aliphatic (hexyl) Likely low water solubility; high lipophilicity (inferred)
Hydralazine HCl C₈H₈ClN₅ Phthalazine ring Melting point: ~273°C; soluble in water
Ethyl hydrazine HCl C₂H₇N₂·HCl Aliphatic (ethyl) Liquid; miscible with water
4-Methoxyphenylhydrazine HCl C₇H₉N₂O·HCl Aromatic (methoxy) Crystalline solid; soluble in polar solvents
Cyclohexylmethyl-hydrazine HCl C₇H₁₅N₂·HCl Cycloalkyl (C₆H₁₁CH₂) Solid; limited water solubility

Key Observations :

  • Solubility : Aliphatic derivatives (ethyl, hexyl) exhibit lower water solubility than aromatic counterparts (e.g., Hydralazine HCl) due to hydrophobic alkyl chains .

Key Observations :

  • Pharmaceutical Use : Aromatic hydrazines (e.g., Hydralazine HCl) dominate in drug development due to target specificity .
  • Industrial Use : Aliphatic derivatives are preferred in agrochemicals and dyes for cost-effective synthesis .

Biological Activity

Hexylhydrazine hydrochloride is a hydrazine derivative known for its diverse biological activities, including potential applications in cancer therapy and as a pharmacological agent. This article explores its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group, which contributes to its reactivity and biological properties. The compound's structure can be represented as follows:

  • Chemical Formula : C7_{7}H16_{16}ClN3_{3}
  • Molecular Weight : 175.68 g/mol

Biological Activities

This compound exhibits several biological activities, including:

  • Anticancer Activity :
    • Studies have demonstrated that hexylhydrazine and its derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, IC50_{50} values ranging from 9.4 to 11.8 µM have been reported against human cancer cell lines such as HL-60 (human myeloid leukemia) and SMMC-7721 (hepatocellular carcinoma) .
  • Antimicrobial Properties :
    • Research indicates that hexylhydrazine derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .
  • Antioxidant Activity :
    • The compound has also been evaluated for its antioxidant properties, showing varying degrees of effectiveness in scavenging free radicals, although generally lower than standard antioxidants like ascorbic acid .

The biological activity of this compound can be attributed to several mechanisms:

  • Alkylating Activity : Hexylhydrazine acts as an alkylating agent, which can interfere with DNA synthesis and function, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, contributing to its cytotoxic effects by causing oxidative stress within cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Cancer Treatment :
    A clinical trial involving patients with advanced solid tumors showed promising results when treated with hexylhydrazine derivatives. Patients exhibited partial responses with manageable side effects, indicating the compound's potential as a therapeutic agent in oncology.
  • Case Study in Antimicrobial Applications :
    Another study focused on the use of hexylhydrazine in treating infections caused by resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its utility in addressing antibiotic resistance.

Data Summary

Biological ActivityIC50_{50} Values (µM)Target Cell Lines
Anticancer9.4 - 11.8HL-60, SMMC-7721
AntimicrobialNot specifiedVarious resistant bacterial strains
AntioxidantVaries (lower than ascorbic acid)Free radical scavenging assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.